フィラネシブ塩酸塩

説明

Filanesib hydrochloride is a synthetic, small molecule that targets the kinesin spindle protein (KSP) with potential antineoplastic activity . It has been investigated for use in the treatment of cancer .

Molecular Structure Analysis

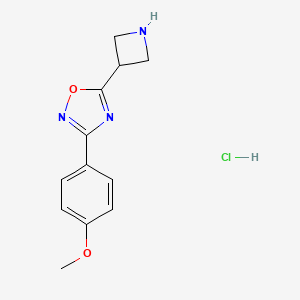

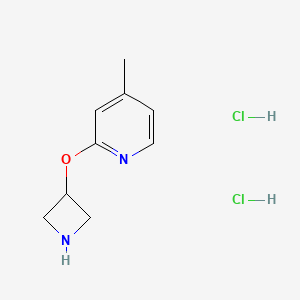

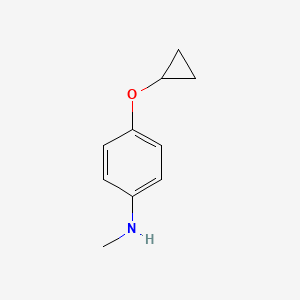

The molecular formula of Filanesib hydrochloride is C20H23ClF2N4O2S . Its molecular weight is 456.9 g/mol . The IUPAC name is (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of Filanesib hydrochloride include a molecular weight of 456.9 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 7 .

科学的研究の応用

フィラネシブ塩酸塩:科学研究応用の包括的な分析

腫瘍学 多発性骨髄腫治療: フィラネシブ塩酸塩は、ARRY-520としても知られており、主に多発性骨髄腫の治療における有効性について研究されています。これは、紡錘体形成と細胞分裂に不可欠なキネシン紡錘体タンパク質(KSP)の高度に選択的な阻害剤です。臨床試験では、フィラネシブは有糸分裂停止およびその後の腫瘍細胞死を誘導し、多剤耐性多発性骨髄腫患者における単剤療法として有意な活性を示すことが示されています .

併用療法による化学療法効果の増強: ボルテゾミブやデキサメタゾンなどの他の化学療法剤との併用で、フィラネシブは再発/難治性多発性骨髄腫で有望な結果を示しています。併用療法の目的は、標準治療の有効性を高め、患者の転帰を改善することです .

心血管疾患: フィラネシブの心血管疾患における役割は言及されていますが、具体的な詳細や研究結果は、検索結果からはすぐにわかりません。これは、これらの用途における研究の探索段階を示唆しています .

血液およびリンパ系疾患: 同様に、フィラネシブは血液およびリンパ系疾患における潜在的な用途に関連付けられています。治療メカニズムと臨床試験の結果は、今後の研究の対象です .

その他の疾患: 検索結果には、フィラネシブのその他の未特定の疾患における探索も示されています。この幅広いカテゴリには、初期段階の研究または詳細に定義または研究されていない理論的なアプリケーションが含まれている可能性があります .

各用途の詳細については、さらなる調査と完全な科学出版物のアクセスが必要になります。

Synapse - Drug Targets, Indications, Patents Springer - First-in-human phase 1 study of filanesib Blood Journal - Filanesib Demonstrates Potent and Rapid Activity Wiley Online Library - Filanesib plus bortezomib and dexamethasone

作用機序

Target of Action

Filanesib hydrochloride primarily targets the Kinesin Spindle Protein (KSP) . KSP, also known as KIF11, plays a crucial role in the formation of the bipolar spindle, a structure necessary for cell division .

Mode of Action

Filanesib hydrochloride is a highly potent KSP inhibitor . It demonstrates subnanomolar potency in both enzymatic and cellular assays . The compound inhibits KSP, preventing the formation of the bipolar spindle . This leads to the formation of a monopolar spindle, which prevents the separation of centrosomes, organizes the microtubules from a single locus in the cell, and aligns the chromosomes around this locus .

Biochemical Pathways

The inhibition of KSP by Filanesib hydrochloride affects the mitotic spindle assembly, a critical process in cell division . This disruption causes mitotic arrest, leading to cell death or apoptosis, particularly in cancer cells that are rapidly proliferating .

Pharmacokinetics

A phase 1 study reported dose-proportional increases in filanesib exposure and a half-life of approximately 70 hours .

Result of Action

The primary result of Filanesib hydrochloride’s action is the induction of mitotic arrest, leading to cell death or apoptosis of the immensely proliferating cancer cells . This has led to marked tumor regression in preclinical models of human solid tumors and human leukemias .

Safety and Hazards

生化学分析

Biochemical Properties

Filanesib hydrochloride functions primarily by inhibiting kinesin spindle protein, which is essential for the formation of the mitotic spindle during cell division. By binding to kinesin spindle protein, filanesib hydrochloride prevents the separation of centrosomes, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells . This interaction is highly specific, with filanesib hydrochloride demonstrating subnanomolar potency in both enzymatic and cellular assays .

Cellular Effects

Filanesib hydrochloride induces mitotic arrest in various cancer cell lines, leading to cell death through apoptosis. This compound has been shown to cause the accumulation of cells in the G2/M phase of the cell cycle, followed by the activation of apoptotic pathways . Filanesib hydrochloride also affects cell signaling pathways, including the activation of caspases and the cleavage of poly (ADP-ribose) polymerase, which are critical for the execution of apoptosis .

Molecular Mechanism

At the molecular level, filanesib hydrochloride exerts its effects by binding to kinesin spindle protein, inhibiting its function and preventing the formation of bipolar spindles . This inhibition leads to the formation of monopolar spindles, which are unable to segregate chromosomes properly, resulting in mitotic arrest and cell death . Additionally, filanesib hydrochloride has been shown to induce the activation of the mitochondrial pathway of apoptosis, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of filanesib hydrochloride have been observed to be rapid and potent. Short exposure times (as little as 15 minutes) are sufficient to induce significant mitotic arrest and apoptosis in cancer cells . Over longer periods, filanesib hydrochloride maintains its stability and continues to exert its effects, leading to sustained inhibition of cell proliferation and tumor regression in preclinical models .

Dosage Effects in Animal Models

In animal models, the effects of filanesib hydrochloride vary with dosage. At lower doses, the compound effectively induces mitotic arrest and apoptosis without significant toxicity . At higher doses, filanesib hydrochloride can cause adverse effects such as neutropenia and leukopenia, necessitating careful dose optimization to balance efficacy and safety .

Metabolic Pathways

Filanesib hydrochloride is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes . The metabolism of filanesib hydrochloride can affect its bioavailability and efficacy, making it an important consideration in its clinical use .

Transport and Distribution

Within cells, filanesib hydrochloride is transported and distributed primarily through passive diffusion . The compound has been shown to accumulate in the cytoplasm, where it interacts with kinesin spindle protein to exert its effects . The distribution of filanesib hydrochloride within tissues is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

Filanesib hydrochloride localizes primarily to the cytoplasm, where it binds to kinesin spindle protein and inhibits its function . This localization is critical for its ability to induce mitotic arrest and apoptosis in cancer cells. The compound does not appear to undergo significant post-translational modifications that would affect its subcellular localization or activity .

特性

IUPAC Name |

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAIFVHCDONNPS-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385020-40-5 | |

| Record name | Filanesib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385020405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FILANESIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N98S79PF2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1R,3S,4R,6S)-1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl]quinolin-6-ol](/img/structure/B1379053.png)

![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)